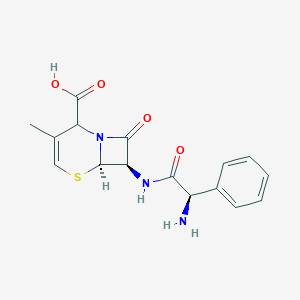

头孢氨苄杂质 F

描述

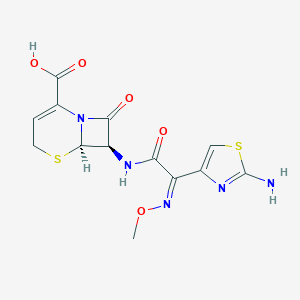

Δ2-Cephalexin is an isomeric impurity of the semi-synthetic antibiotic Cephalexin

科学研究应用

制药质量控制

头孢氨苄杂质 F 用于评估头孢氨苄 (CEF) 在药物胶囊形式中的降解曲线 . 这涉及将活性药物成分和相应的成品样品暴露于各种压力条件下,例如酸水解、碱水解、氧化、热处理、光解处理和控制湿度 . 评估了潜在降解产物的生成,包括this compound .

稳定性指示方法开发

This compound 的研究有助于使用超高压液相色谱与二极管阵列检测和高分辨率质谱联用技术开发稳定性指示方法 . 该方法提供了有关可能降解途径和检测未知化合物的的信息 .

杂质谱分析

This compound 用于对通用头孢氨苄抗生素的杂质谱进行多维评估 . 采用梯度洗脱的高效液相色谱 (HPLC),然后进行光电二极管阵列或质谱检测,提供了有关观察到的杂质性质的宝贵信息 .

药物降解研究

头孢氨苄和杂质 F 在二氢噻嗪环的双键位置不同 . 所有头孢氨苄的主要片段都可以在降解产物数据中识别,推断杂质 RRT_1.05 是杂质 F . 这些信息在药物降解研究中至关重要<a aria-label="1: 所有头孢氨苄的主要片段都可以在降

作用机制

Target of Action

Cephalexin Impurity F, also known as DELTA2-CEPHALEXIN, is a derivative of the first-generation cephalosporin antibiotic, Cephalexin . The primary targets of this compound are the bacterial cell walls, specifically the peptidoglycan layer, which provides mechanical stability to the cell .

Mode of Action

Cephalexin Impurity F, like its parent compound Cephalexin, contains a beta-lactam and a dihydrothiazide . It inhibits bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . Unlike penicillins, cephalosporins are more resistant to the action of beta-lactamase , an enzyme produced by certain bacteria that can inactivate beta-lactam antibiotics.

Biochemical Pathways

This binding inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Pharmacokinetics

The human jejunal permeability (Peff) of Cephalexin is 1.56 x 10^-4 cm/s, indicating its importance in drug absorption .

Result of Action

The result of the action of Cephalexin Impurity F is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a broad range of gram-positive and gram-negative bacteria.

Action Environment

The action of Cephalexin Impurity F can be influenced by various environmental factors. For instance, it has been found that Cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility . These findings suggest that similar environmental factors could potentially influence the action, efficacy, and stability of Cephalexin Impurity F.

生化分析

Biochemical Properties

It is known that it differs from cephalexin in the position of the double bond of the dihydrothiazine ring . This structural difference could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Given its structural similarity to cephalexin, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like cephalexin, it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Cephalexin Impurity F has been observed under forced degradation conditions . It was found that cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light, or visible light in the 300–800 nm wavelength range and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility, as demonstrated by the decrease in content and the formation of degradation products .

Metabolic Pathways

Given its structural similarity to cephalexin, it may be involved in similar metabolic pathways .

属性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALOAEFJDPITFY-XOGJBXBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554692 | |

| Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79750-46-2 | |

| Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)